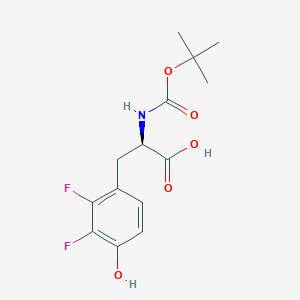

N-Boc-2,3-difluoro-D-tyrosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Boc-2,3-difluoro-D-tyrosine is a derivative of the amino acid tyrosine, which has been modified to include protective groups and fluorine atoms. The N-Boc group, also known as the tert-butoxycarbonyl group, is commonly used in peptide synthesis to protect the amine functionality of amino acids during the synthesis process. The presence of fluorine atoms can significantly alter the physical and chemical properties of the molecule, potentially leading to enhanced biological activity or altered metabolic stability.

Synthesis Analysis

The synthesis of tyrosine derivatives, such as N-Boc-2,3-difluoro-D-tyrosine, often involves palladium-catalyzed C-H functionalization, as described in the synthesis of (S)-N-Boc-2,6-dimethyltyrosine . This method is notable for preserving the chiral integrity of the amino acid during the reaction. Although the specific synthesis of N-Boc-2,3-difluoro-D-tyrosine is not detailed in the provided papers, similar methodologies could be applied, with adjustments for the introduction of fluorine atoms at the appropriate positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of N-Boc-2,3-difluoro-D-tyrosine would include a tyrosine core with two fluorine atoms substituted at the 2 and 3 positions of the aromatic ring. The N-Boc group would be attached to the nitrogen of the amino group. This structure is expected to be similar to other tyrosine derivatives, such as those described in the synthesis of Boc-2',6'-dimethyl-l-tyrosine , but with the unique presence of fluorine substituents which could affect the molecule's reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of N-Boc-2,3-difluoro-D-tyrosine would be influenced by both the protective Boc group and the electron-withdrawing fluorine atoms. The Boc group is known to be removed under acidic conditions, as demonstrated in the preparation of N,N'-diBoc-dityrosine . The fluorine atoms would likely increase the acidity of the phenolic hydroxyl group and could affect the electrophilic aromatic substitution reactions. The presence of the Boc group also allows for selective reactions to occur at the carboxylic acid and amine groups after its removal .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-2,3-difluoro-D-tyrosine would be characterized by its increased acidity due to the fluorine substituents and its solubility profile, which would be influenced by the protective Boc group. The tert-butoxycarbonylation of tyrosine has been shown to be an effective method for protecting the amino group, and the resulting Boc-derivatives are typically more lipophilic than the parent amino acid . The introduction of fluorine atoms is also known to increase the metabolic stability of pharmaceutical compounds, which could be an important consideration for the use of N-Boc-2,3-difluoro-D-tyrosine in drug development.

科学的研究の応用

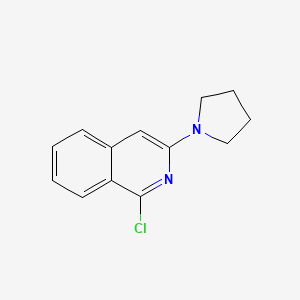

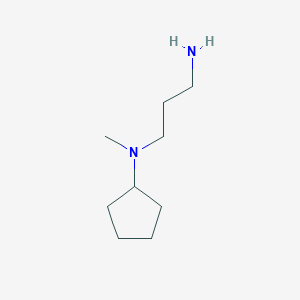

N-Boc Protection of Amines

- Methods of Application or Experimental Procedures: A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described. Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature. Mild conditions, inexpensive and an easily available reagent, and absence of any auxiliary substances are the main advantages of this procedure .

- Results or Outcomes: The N-Boc protection of amines under ultrasound irradiation and catalyst-free conditions was achieved with excellent isolated yield. This method offers several advantages, including its simplicity, rapidity, efficiency, and the absence of any auxiliary substances .

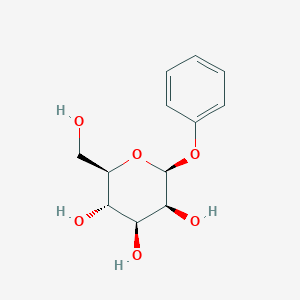

Protein and Peptide Modification at Tyrosine Residues

- Summary of the Application: The modification of proteins and peptides at tyrosine residues is a rapidly growing field of research. This is because tyrosine plays a crucial role in many biochemical processes, including protein-protein and protein-ligand interactions .

- Methods of Application or Experimental Procedures: Selective tyrosine modification can be achieved enzymatically, chemically, or by genetically encoded non-natural amino acids. Selective peptide cleavage at tyrosine sites has emerged as a relevant tool in this context .

- Results or Outcomes: This field of research holds significant relevance across various disciplines, including chemical, biological, medical, and material sciences. It has demonstrated tremendous potential for applications in proteomics, drug optimization, targeted drug delivery, and defined biomaterials .

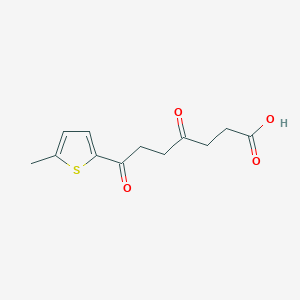

Deprotection of the N-Boc Group

- Summary of the Application: The deprotection of the N-Boc group from a structurally diverse set of compounds is an important process in organic synthesis .

- Methods of Application or Experimental Procedures: A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds using oxalyl chloride in methanol has been reported. The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .

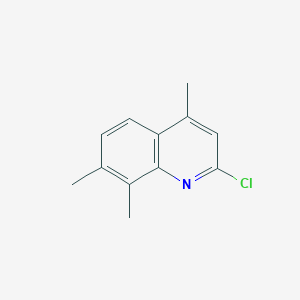

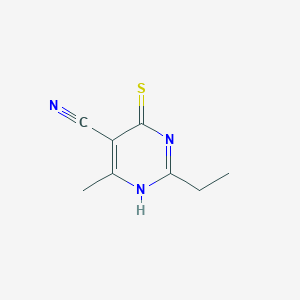

- Results or Outcomes: This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

Safety And Hazards

特性

IUPAC Name |

(2R)-3-(2,3-difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(21)17-8(12(19)20)6-7-4-5-9(18)11(16)10(7)15/h4-5,8,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIWKONTLIVVTR-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C(=C(C=C1)O)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=C(C(=C(C=C1)O)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-2,3-difluoro-D-tyrosine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methylthieno[2,3-b]pyridine-2,5-dicarboxylic acid](/img/structure/B1294119.png)

![N-(Benzo[d]thiazol-2-ylmethyl)isobutyramide](/img/structure/B1294123.png)

![2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B1294127.png)

![7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1294130.png)